Osthol hydrate
Description
Synthesis Analysis
Osthol and its derivatives have been synthesized and modified to enhance their biological activities. For instance, derivatives containing hydrazone/acylhydrazone/sulfonylhydrazone skeletons at the C-8 position of osthol were semi-prepared to improve pesticidal activity. The synthesis approach aims to leverage the natural potency of osthol for higher value-added applications, particularly in agriculture (Ren et al., 2021).
Molecular Structure Analysis
Osthol's structure has been extensively studied, revealing insights into its molecular configuration. For example, the crystal structure of osthol isolated from Libanotis buchtormensis shows a coumarin nucleus in a plane, distinct from the 3-methylbut-2-enyl group plane, with a dihedral angle between them. This detailed analysis aids in understanding how structural features influence osthol's biological activities (Baolin, 2008).
Chemical Reactions and Properties
Research on osthol has highlighted its capability to undergo chemical modifications, enhancing its biological efficacy. Structural-activity relationship studies indicate that the 3,4-olefinic bond and the prenyl unit attached at the 8 position are crucial for its cytotoxic activity. These modifications have led to analogs with significantly higher cytotoxicity, demonstrating the potential for developing more effective therapeutic agents (Hitotsuyanagi et al., 1996).
Physical Properties Analysis
The physical properties of osthol have been characterized through various techniques. Structural analysis via methods such as X-ray diffraction (XRD) and scanning electron microscopy (SEM) provides insights into its crystalline nature and morphology. Such studies are crucial for understanding how osthol's physical characteristics might influence its biological functions and stability (Farozi et al., 2016).
Chemical Properties Analysis
The chemical properties of osthol, including its interactions with biological molecules and potential for chemical modifications, play a significant role in its biological activities. Osthol's ability to interact with various molecular targets is partly due to its unique chemical structure, which allows for specific interactions with cellular components, influencing processes such as apoptosis and cell proliferation. This aspect is essential for leveraging osthol's potential in therapeutic applications (Shokoohinia et al., 2018).
Future Directions
properties
IUPAC Name |
8-(3-hydroxy-3-methylbutyl)-7-methoxychromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-15(2,17)9-8-11-12(18-3)6-4-10-5-7-13(16)19-14(10)11/h4-7,17H,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGJNTORCNKCGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=C(C=CC2=C1OC(=O)C=C2)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Osthol hydrate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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